Cas no 850907-01-6 (N-cyclohexyl-2-({2-(2-fluorophenyl)methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide)

N-cyclohexyl-2-({2-(2-fluorophenyl)methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide Chemical and Physical Properties
Names and Identifiers
-
- N-cyclohexyl-2-({2-(2-fluorophenyl)methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide
- N-cyclohexyl-2-((2-(2-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide
- F0556-0525
- N-cyclohexyl-2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide
- N-cyclohexyl-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide
- AKOS024583265
- 850907-01-6
-
- Inchi: 1S/C24H27FN2O3/c25-21-11-5-4-7-17(21)15-27-14-13-19-20(24(27)29)10-6-12-22(19)30-16-23(28)26-18-8-2-1-3-9-18/h4-7,10-12,18H,1-3,8-9,13-16H2,(H,26,28)
- InChI Key: TWBPGGDFIHBWQP-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1CN1C(C2C=CC=C(C=2CC1)OCC(NC1CCCCC1)=O)=O
Computed Properties
- Exact Mass: 410.20057089g/mol
- Monoisotopic Mass: 410.20057089g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 30
- Rotatable Bond Count: 6
- Complexity: 595
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 58.6Ų
N-cyclohexyl-2-({2-(2-fluorophenyl)methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0556-0525-5μmol |
N-cyclohexyl-2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide |
850907-01-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0556-0525-10mg |
N-cyclohexyl-2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide |
850907-01-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0556-0525-15mg |
N-cyclohexyl-2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide |
850907-01-6 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0556-0525-25mg |
N-cyclohexyl-2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide |
850907-01-6 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0556-0525-75mg |
N-cyclohexyl-2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide |
850907-01-6 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0556-0525-1mg |
N-cyclohexyl-2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide |
850907-01-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0556-0525-40mg |
N-cyclohexyl-2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide |
850907-01-6 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0556-0525-5mg |
N-cyclohexyl-2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide |
850907-01-6 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0556-0525-2μmol |
N-cyclohexyl-2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide |
850907-01-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0556-0525-3mg |
N-cyclohexyl-2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide |
850907-01-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
N-cyclohexyl-2-({2-(2-fluorophenyl)methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide Related Literature
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
-
Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
Additional information on N-cyclohexyl-2-({2-(2-fluorophenyl)methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide
Introduction to N-cyclohexyl-2-({2-(2-fluorophenyl)methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide (CAS No. 850907-01-6)
N-cyclohexyl-2-({2-(2-fluorophenyl)methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide is a highly specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 850907-01-6, belongs to a class of molecules that exhibit promising biological activities. Its unique structural features make it a valuable candidate for further research and development in drug discovery.
The molecular structure of N-cyclohexyl-2-({2-(2-fluorophenyl)methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide incorporates several key functional groups that contribute to its potential pharmacological properties. The presence of a cyclohexyl group provides steric hindrance, which can influence the compound's solubility and metabolic stability. Additionally, the fluorophenyl moiety introduces a fluorine atom, which is known to enhance binding affinity and metabolic stability in many drug molecules.
The core of this compound is the 1,2,3,4-tetrahydroisoquinoline scaffold, which is a well-documented pharmacophore in medicinal chemistry. Tetrahydroisoquinoline derivatives have been extensively studied for their role in various biological processes, including neurotransmitter receptor interactions. The oxo group in the tetrahydroisoquinoline ring further modulates the electronic properties of the molecule, potentially influencing its interactions with biological targets.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of N-cyclohexyl-2-({2-(2-fluorophenyl)methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide to various protein targets. These studies suggest that the compound may interact with enzymes and receptors involved in inflammatory pathways and signal transduction. Such interactions are crucial for developing novel therapeutic strategies against chronic diseases.
In vitro studies have begun to elucidate the pharmacological profile of this compound. Initial experiments indicate that it exhibits moderate activity against certain enzymes associated with cancer cell proliferation. The fluorine atom in the phenyl ring appears to play a critical role in mediating these effects by enhancing binding affinity to the target enzymes. Further research is needed to fully characterize its mechanism of action and potential side effects.
The synthesis of N-cyclohexyl-2-({2-(2-fluorophenyl)methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide involves multiple steps, including condensation reactions and functional group transformations. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex tetrahydroisoquinoline core. These methods ensure high yield and purity, which are essential for subsequent biological evaluations.
The compound's solubility profile presents both challenges and opportunities for drug formulation. The presence of hydrophobic groups like the cyclohexyl moiety necessitates careful consideration in formulating stable and bioavailable drug products. However, recent innovations in nanotechnology have provided promising solutions for enhancing solubility and bioavailability without compromising efficacy.
Regulatory considerations are another critical aspect of developing new pharmaceuticals. N-cyclohexyl-2-({2-(2-fluorophenyl)methyl-1-oxyo)-1H-indole[3',4':5',6']quinoxaline}-5-carboxamide must undergo rigorous testing to meet safety and efficacy standards set by global regulatory agencies. Collaborative efforts between academic institutions and pharmaceutical companies are essential for navigating these complex regulatory pathways efficiently.
The future prospects of N-cyclohexyl-2-{(E)-{[(5-fluorobenzylidene)(cyclohexylimino)methanol}-3-(pyrrolidinomethyl)-indolizinone]-methyl}-amine are exciting and multifaceted. Ongoing research aims to optimize its chemical structure for improved pharmacokinetic properties while maintaining or enhancing biological activity. Additionally, exploring its potential in combination therapies may unlock new treatment modalities for challenging diseases.
In conclusion, N-cyclohexyl-{[({E})-[[(5-fluorobenzylidene)(cyclohexylimino)methanoyl]amino]-methyl]-pyrrolidinone} (CAS No. 85090701) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a compelling candidate for further investigation. As research continues to uncover new therapeutic applications, this compound holds great potential for improving patient outcomes across various medical conditions.
850907-01-6 (N-cyclohexyl-2-({2-(2-fluorophenyl)methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide) Related Products
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 307-59-5(perfluorododecane)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 2039-76-1(3-Acetylphenanthrene)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)




